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molecular formula C13H11NO2 B2821895 4-Hydroxy-N-phenylbenzamide CAS No. 14121-97-2

4-Hydroxy-N-phenylbenzamide

Cat. No. B2821895
M. Wt: 213.236
InChI Key: RMHMYTLAUXIOPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05470946

Procedure details

p-Hydroxybenzoic acid (96.68 grams, 0.70 mole), sodium ethoxide catalyst (0.218 gram, 0.225% wt. of the p-hydroxybenzoic acid used) and N,N'-dimethylacetamide solvent (550 grams) are added to a reactor equipped with a reflux condenser and stirred under a nitrogen atmosphere at 23° C. to provide a solution. Phenyl isocyanate (87.55 grams, 0.735 mole) is added inducing a maximum exoptherm of 46° C. four minutes later. Three minutes after the maximum exotherm temperature is achieved, heating of the reactor commences and a 160° C. reaction temperature is achieved 94 minutes later. After three hours at the 160° C. reaction temperature, the reactor is cooled to 50° C. then the contents poured into 4 liters of deionized water. A precipitated product is recovered via filtration of the aqueous slurry, washed with deionized water (500 milliliters) then dissolved into boiling methanol (850 milliliters) and refluxed therein (67° C.). After cooling the methanol solution to room temperature (23° C.) and maintaining therein for sixteen hours, a white crystalline product is filtered off, washed with methanol (100 milliliters) and dried in a vacuum oven at 80° C. and 1 mm Hg to a constant weight of 99.49 grams. Fourier transform infrared spectrophotometric analysis of a potassium bromide pellet of a portion of the product revealed the presence of the expected hydroxyl group O--H and secondary amide (solid state) N-H stretching at 3336 cm-1 (sharp) with a shoulder at 3409 cm-1 and the secondary amide carbonyl stretching (solid state) at 1656 cm-1 (sharp).
Quantity
96.68 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
87.55 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
[Compound]
Name
N,N'-dimethylacetamide
Quantity
550 g
Type
solvent
Reaction Step Five
Name
Quantity
4 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][CH:3]=1.[C:11]1([N:17]=C=O)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>[O-]CC.[Na+].O>[OH:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([NH:17][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[O:8])=[CH:9][CH:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
96.68 g
Type
reactant
Smiles
OC1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C(=O)O)C=C1
Step Three
Name
Quantity
87.55 g
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-]CC.[Na+]
Step Five
Name
N,N'-dimethylacetamide
Quantity
550 g
Type
solvent
Smiles
Step Six
Name
Quantity
4 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
stirred under a nitrogen atmosphere at 23° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added to a reactor
CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser
CUSTOM
Type
CUSTOM
Details
to provide a solution
CUSTOM
Type
CUSTOM
Details
a maximum exoptherm of 46° C. four minutes
Duration
4 min
CUSTOM
Type
CUSTOM
Details
Three minutes
TEMPERATURE
Type
TEMPERATURE
Details
heating of the reactor commences and a 160° C.
CUSTOM
Type
CUSTOM
Details
reaction temperature
CUSTOM
Type
CUSTOM
Details
After three hours at the 160° C. reaction temperature
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
the reactor is cooled to 50° C.
FILTRATION
Type
FILTRATION
Details
A precipitated product is recovered via filtration of the aqueous slurry
WASH
Type
WASH
Details
washed with deionized water (500 milliliters)
DISSOLUTION
Type
DISSOLUTION
Details
then dissolved
TEMPERATURE
Type
TEMPERATURE
Details
refluxed
CUSTOM
Type
CUSTOM
Details
(67° C.)
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the methanol solution to room temperature (23° C.)
TEMPERATURE
Type
TEMPERATURE
Details
maintaining
WAIT
Type
WAIT
Details
for sixteen hours
FILTRATION
Type
FILTRATION
Details
a white crystalline product is filtered off
WASH
Type
WASH
Details
washed with methanol (100 milliliters)
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 80° C.

Outcomes

Product
Details
Reaction Time
94 min
Name
Type
Smiles
OC1=CC=C(C(=O)NC2=CC=CC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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